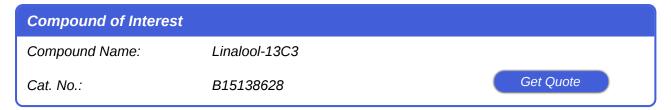


# Physicochemical Properties of Linalool-13C3: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Linalool, a naturally occurring terpene alcohol, is a common ingredient in fragrances, flavorings, and essential oils.[1] Its isotopically labeled counterpart, **Linalool-13C3**, serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the core physicochemical properties of **Linalool-13C3**, detailed experimental methodologies for its characterization, and a visualization of its metabolic pathway. While specific experimental data for **Linalool-13C3** is not extensively available, its properties can be largely inferred from its unlabeled analogue, Linalool, due to the nature of stable isotope labeling.[2][3]

## **Data Presentation: Physicochemical Properties**

The physicochemical properties of **Linalool-13C3** are expected to be nearly identical to those of unlabeled Linalool, with the primary difference being a slightly higher molecular weight due to the incorporation of three carbon-13 isotopes. The following tables summarize the known properties of Linalool and the projected properties for **Linalool-13C3**.

Table 1: General and Physical Properties



Property	Linalool	Linalool-13C3 (Projected)	Source
Molecular Formula	C10H18O	<sup>13</sup> C <sub>3</sub> C <sub>7</sub> H <sub>18</sub> O	[4][5]
Molecular Weight	154.25 g/mol	157.25 g/mol	[4][5][6]
Appearance	Colorless liquid	Colorless liquid	[4][7]
Odor	Floral, with a touch of spiciness	Floral, with a touch of spiciness	[1]
Density	0.862 g/cm <sup>3</sup>	~0.862 g/cm³	[4][7]
Boiling Point	198 - 199 °C	~198 - 199 °C	[4][8]
Flash Point	75 - 81 °C	~75 - 81 °C	[4][8]
Refractive Index @ 20°C	1.461 – 1.465	~1.461 – 1.465	[4][7]

Table 2: Solubility and Partitioning

Property	Linalool	Linalool-13C3 (Projected)	Source
Solubility in Water	1.59 mg/mL at 25 $^{\circ}\text{C}$	~1.59 mg/mL at 25 °C	[6]
Solubility in Organic Solvents	Soluble in ethanol, fixed oils, propylene glycol	Soluble in ethanol, fixed oils, propylene glycol	[6]
Log P (Octanol-Water Partition Coefficient)	2.7	~2.7	[4][6]

# **Experimental Protocols**

The characterization of **Linalool-13C3** involves standard analytical techniques used for isotopically labeled compounds to confirm its identity, purity, and structure.[2][9]

## **Mass Spectrometry (MS)**



Objective: To confirm the molecular weight and isotopic enrichment of Linalool-13C3.

#### Methodology:

- Sample Preparation: A dilute solution of **Linalool-13C3** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
- Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be employed.
- Analysis: The mass spectrum will show a molecular ion peak at m/z corresponding to the
  mass of Linalool-13C3 (approximately 157.25). The isotopic distribution pattern will confirm
  the presence and number of <sup>13</sup>C atoms. The relative intensities of the M+0, M+1, M+2, and
  M+3 peaks are compared to theoretical values to determine isotopic purity.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To confirm the position of the <sup>13</sup>C labels and the overall structure of the molecule.

#### Methodology:

- Sample Preparation: The Linalool-13C3 sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Instrumentation: A high-field NMR spectrometer is used.
- Analysis:
  - <sup>1</sup>H NMR: The proton NMR spectrum will be very similar to that of unlabeled linalool. The coupling patterns of protons attached to or near the <sup>13</sup>C-labeled carbons may show additional splitting (<sup>13</sup>C-<sup>1</sup>H coupling).
  - <sup>13</sup>C NMR: The carbon-13 NMR spectrum will show significantly enhanced signals for the three labeled carbon atoms. The chemical shifts of these carbons will confirm their positions within the molecule.

## **Mandatory Visualization**



## **Linalool Metabolism Pathway**

The following diagram illustrates the main metabolic pathway of linalool in mammals. Linalool is metabolized primarily by cytochrome P450 enzymes in the liver.[10]

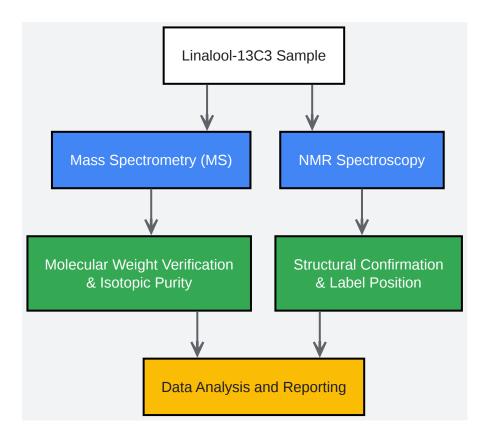


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Caption: Main metabolic pathway of linalool in mammals.

# **Experimental Workflow for Characterization**

The logical workflow for the physicochemical characterization of **Linalool-13C3** is depicted below.



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